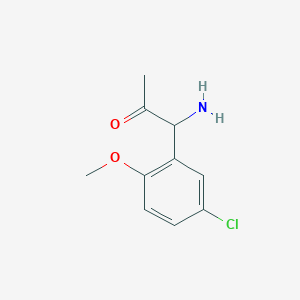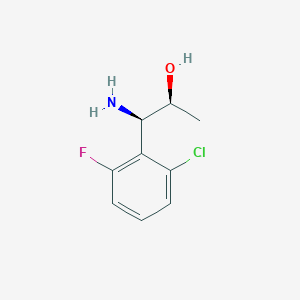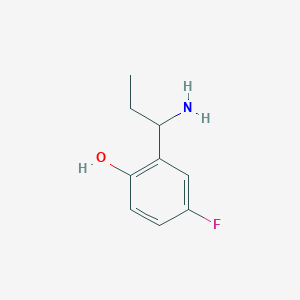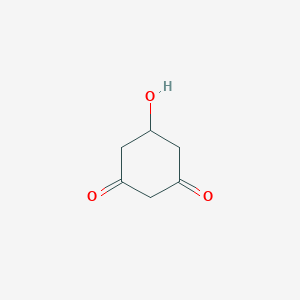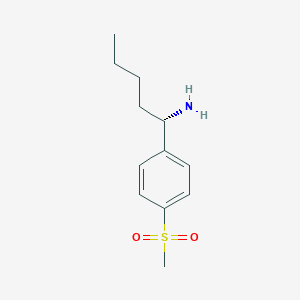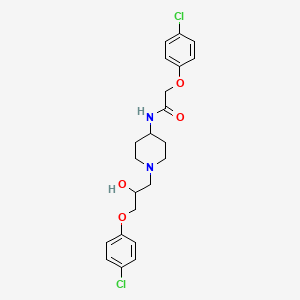![molecular formula C5H2BrNS2 B13051005 2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
2-Bromothieno[2,3-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothieno[2,3-d]thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as organic electronics, optoelectronics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-d]thiazole typically involves the nucleophilic substitution of a bromo substituent by sodium thiocyanate, followed by the reduction of the resulting nitrothiocyanatothiophene. This process can be carried out under various conditions, including the use of iron and acetic acid for reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution and reduction reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromothieno[2,3-d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles such as sulfur, nitrogen, and oxygen nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiocyanate, benzylthiol, and other nucleophiles in solvents like dimethyl sulfoxide at elevated temperatures (e.g., 60°C) are commonly used.
Reduction: Iron and acetic acid are typical reagents for reducing nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include various 2-substituted thienothiazoles depending on the nucleophile used.
Reduction: The primary product is the amino derivative of thienothiazole.
Applications De Recherche Scientifique
2-Bromothieno[2,3-d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-Bromothieno[2,3-d]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Thienothiazole: A fused heterocyclic compound with similar structural features.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Uniqueness
2-Bromothieno[2,3-d]thiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination allows it to exhibit distinct chemical reactivity and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H2BrNS2 |
|---|---|
Poids moléculaire |
220.1 g/mol |
Nom IUPAC |
2-bromothieno[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H |
Clé InChI |
XQSGAPBWHMXXLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
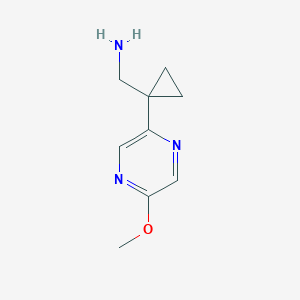

![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
